Pyroglutamylglycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyroglutamylglycine can be synthesized through peptide coupling reactions involving glycine and 5-oxo-L-proline. The reaction typically involves the activation of the carboxyl group of 5-oxo-L-proline, followed by its coupling with the amino group of glycine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Pyroglutamylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield glycine and 5-oxo-L-proline.
Oxidation: Oxidative reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Glycine and 5-oxo-L-proline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Pyroglutamylglycine is used as a model compound in peptide chemistry to study peptide bond formation and hydrolysis .
Biology: It is studied for its role in metabolic pathways and its potential involvement in disease processes .
Medicine: Research has explored its association with pancreatic cancer risk, suggesting it may serve as a biomarker for early detection .
Industry: While specific industrial applications are limited, its role in peptide synthesis makes it valuable for developing new peptide-based drugs and materials.
Mechanism of Action
The mechanism of action of pyroglutamylglycine involves its interaction with various enzymes and receptors in the body. As a dipeptide, it can be hydrolyzed by peptidases to release glycine and 5-oxo-L-proline, which then participate in various metabolic pathways . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
- Glycylvaline
- Aspartylphenylalanine
- Phenylalanylphenylalanine
- Phenylalanylleucine
- Tryptophylglutamate
Comparison: Pyroglutamylglycine is unique due to its specific combination of glycine and 5-oxo-L-proline, which imparts distinct chemical and biological properties. Compared to other dipeptides, it has been specifically associated with pancreatic cancer risk, highlighting its potential as a biomarker .
Properties
IUPAC Name |
2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLTUJPJMFPMP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951838 | |
Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29227-88-1 | |
Record name | 5-Oxo-L-prolylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyroglutamylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I differentiate between dipeptides containing glutamic acid with different linkages using mass spectrometry?
A1: Negative ion collision-induced dissociation (CID) mass spectrometry provides a way to distinguish between α- and γ-glutamyl dipeptides. Dipeptides with the γ-linkage, like pyroglutamylglycine (H-Glu(Xxx-OH)-OH), exhibit a prominent elimination of H-Xxx-OH from their [M-H]- ions during CID. This results in the formation of an ion with m/z 128, corresponding to deprotonated pyroglutamic acid. [, ] This fragmentation pattern is much less pronounced in dipeptides with the α-linkage (H-Glu-Xxx-OH). [, ]
Q2: Are there any other food sources besides soy sauce known to contain this compound?
A3: While the provided research focuses on isolating this compound from Japanese soy sauce, [] its presence in other food sources has not been discussed. Further research is needed to investigate the presence and potential biological activity of this compound in a wider range of foods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.